molecular formula C8H10Cl2FNO B1383490 2-Amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride CAS No. 1787928-74-8

2-Amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride

Cat. No. B1383490
M. Wt: 226.07 g/mol
InChI Key: WXOBGNDKNCFGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1787928-74-8 . It has a molecular weight of 226.08 . The IUPAC name for this compound is 2-amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClFNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, fluorine, and hydroxyl groups.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride has been a subject of interest in synthetic chemistry and pharmaceutical research. Various studies have explored its synthesis and potential applications in the development of new drugs. For instance, research has been conducted on the synthesis of compounds involving chloro and fluoro phenyl groups, which are important intermediates in the creation of biologically active anticancer drugs (Jianqing Zhang et al., 2019). Similarly, compounds synthesized from amino and chloro-fluorophenyl groups have been evaluated for their antimalarial activities and pharmaceutical properties (L. M. Werbel et al., 1986).

Chemical Structure and Reactivity Studies

In-depth studies on the chemical structure and reactivity of compounds containing chloro and fluoro phenyl groups have also been carried out. These studies typically involve spectral analysis and quantum chemical studies to understand the molecular geometry and chemical reactivity, providing insights into potential applications in medicinal chemistry (R. Satheeshkumar et al., 2017).

Enantioselective Synthesis and Analysis

Enantioselective synthesis is another area of research, with studies focusing on resolving compounds with chloro and fluoro phenyl groups. This line of research is significant in the development of new chiral drugs and has implications in pharmaceutical synthesis (S. Conde et al., 1998).

Antimicrobial and Antitumor Applications

Compounds synthesized from amino and chloro-fluorophenyl groups have been screened for their antimicrobial activities. Some derivatives have shown promising results, indicating potential applications in the development of new antimicrobial agents (Divyaraj Puthran et al., 2019). Furthermore, studies have been conducted on the antitumor activity of related compounds, highlighting the role of these compounds in cancer research and therapy (A. U. Isakhanyan et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-1-(3-chloro-5-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOBGNDKNCFGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride

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